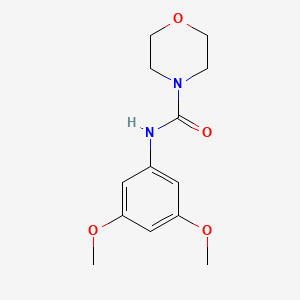
N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide is an organic compound with the molecular formula C13H18N2O4 It is a derivative of morpholine, a heterocyclic amine, and features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
- N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide
Uniqueness
N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-11-7-10(8-12(9-11)18-2)14-13(16)15-3-5-19-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSPTHKEAYATOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)


![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S,4S)-4-cyclopropyl-1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5517958.png)
![Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate](/img/structure/B5517960.png)


![6-ethyl-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B5517980.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)
